molecular formula C18H20N2O4S B2636939 3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 899751-87-2

3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No.: B2636939
CAS No.: 899751-87-2
M. Wt: 360.43
InChI Key: WTJKPHIKPJAQPL-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as MSQ-136, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSQ-136 is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and other diseases. In

Scientific Research Applications

Anticancer Activity

2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been identified as novel structures of PI3K inhibitors with anticancer properties. A study highlighted compounds with potent antiproliferative activity against several human cancer cell lines, suggesting significant inhibition of the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).

Antimicrobial Activity

New quinoxaline derivatives bearing an amide moiety have been synthesized and evaluated for their antimicrobial activity. This research found that some synthesized compounds exhibited remarkable activity against certain Candida species, indicating potential applications in developing antimicrobial agents (Mohsen et al., 2014).

Inhibitors of Enzymatic Activity

The development of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines has shown that these compounds can act as inhibitors of steroid 5alpha reductases types 1 and 2. The activity and selectivity of these inhibitors are strongly influenced by the heterocycle's features and the size of the N,N-dialkylamide substituent, offering a path to developing new therapeutic agents (Baston et al., 2000).

Drug Development and Synthesis

Research into the synthesis and characterization of novel compounds like 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylates and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides has been conducted, with findings supporting potential applications in drug development due to their crystalline and molecular structures facilitating various biological activities (Kranjc et al., 2012).

Properties

IUPAC Name

3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-3-5-14(12-16)18(21)19-15-8-9-17-13(11-15)6-4-10-20(17)25(2,22)23/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKPHIKPJAQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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